

Technical Guide: (2-Bromopyridin-3-yl)methanamine

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Compound of Interest

Compound Name: (2-Bromopyridin-3-yl)methanamine

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Introduction

(2-Bromopyridin-3-yl)methanamine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine ring substituted with a bromine atom and an aminomethyl group, offers versatile reactivity for the synthesis of complex molecular architectures. The presence of the bromine atom allows for various cross-coupling reactions, while the primary amine serves as a nucleophile or a point for further functionalization. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the synthesis of bioactive molecules.

Core Data Presentation

A summary of the key quantitative data for **(2-Bromopyridin-3-yl)methanamine** is presented in the table below for easy reference.

Property	Value
Molecular Formula	C ₆ H ₇ BrN ₂
Molecular Weight	187.04 g/mol
CAS Number	205744-15-6
Appearance	White to yellow solid or liquid
Boiling Point	265.4°C at 760 mmHg (Predicted)
Storage Conditions	2-8°C, protected from light, inert atmosphere

Synthesis of (2-Bromopyridin-3-yl)methanamine

A common and effective method for the synthesis of **(2-Bromopyridin-3-yl)methanamine** is the reduction of 2-bromo-3-cyanopyridine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Experimental Protocol: Reduction of 2-bromo-3-cyanopyridine

Materials:

- 2-bromo-3-cyanopyridine
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Distilled water
- 15% aqueous sodium hydroxide solution
- Anhydrous sodium sulfate
- Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)

- Magnetic stirrer
- Ice bath
- Nitrogen or Argon gas supply

Procedure:

- Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere.
- Cooling: Cool the suspension to 0 °C using an ice bath.
- Addition of Starting Material: Dissolve 2-bromo-3-cyanopyridine (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for several hours until the reaction is complete (monitor by TLC or LC-MS).
- Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Cautiously and slowly add distilled water (x mL, where x is the grams of LiAlH₄ used) dropwise to quench the excess LiAlH₄. This is a highly exothermic process and should be done with extreme care.
- Work-up: Following the water quench, add 15% aqueous sodium hydroxide solution (x mL) dropwise, followed by another portion of distilled water (3x mL). A granular precipitate should form.
- Filtration: Filter the resulting mixture through a pad of Celite® and wash the filter cake thoroughly with diethyl ether or THF.
- Drying and Concentration: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude **(2-Bromopyridin-3-yl)methanamine**.

- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure amine.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

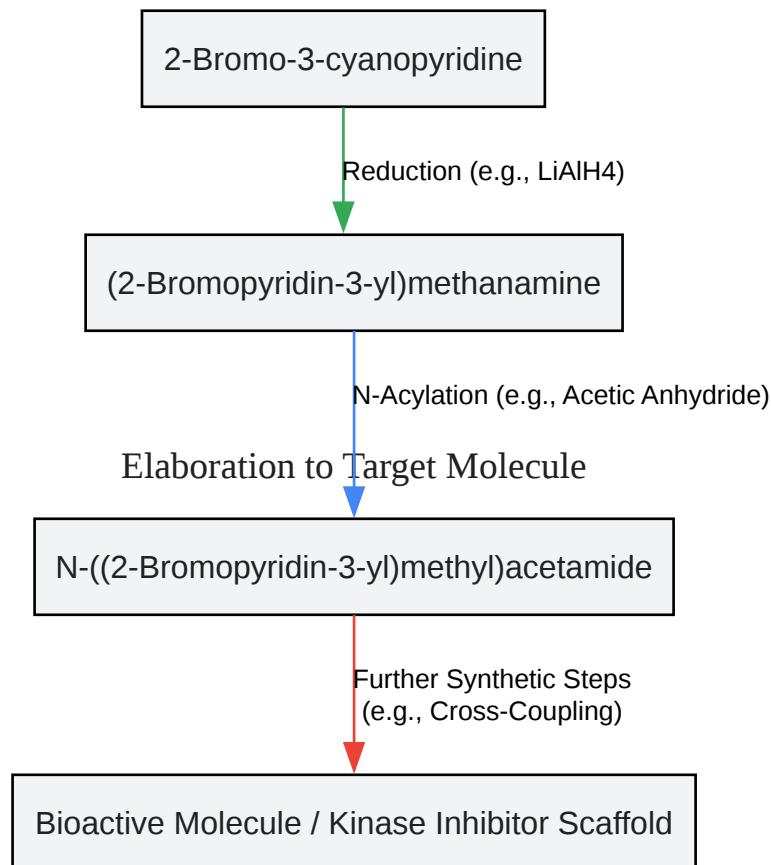
(2-Bromopyridin-3-yl)methanamine and its derivatives are valuable intermediates in the synthesis of various kinase inhibitors. The primary amine can be acylated or alkylated to introduce side chains that interact with the target protein, while the bromopyridine core can participate in cross-coupling reactions to build more complex scaffolds.

A notable example of a drug containing a similar structural motif is Lorlatinib (PF-06463922), a potent inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases.[\[1\]](#)[\[2\]](#) While the synthesis of Lorlatinib is a multi-step process, it highlights the importance of substituted bromopyridine building blocks in constructing complex, macrocyclic drug molecules.[\[3\]](#)[\[4\]](#)

Logical Workflow: Synthesis of an Amide Derivative

The following diagram illustrates a general workflow for the utilization of **(2-Bromopyridin-3-yl)methanamine** in the synthesis of an amide derivative, a common step in the elaboration of this intermediate in drug discovery programs.

Synthesis of Intermediate

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Caption: Synthetic pathway from 2-bromo-3-cyanopyridine to a potential kinase inhibitor scaffold.

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